molecular formula C6H2BrClN2 B572026 2-Bromo-5-chloropyridine-3-carbonitrile CAS No. 1256823-81-0

2-Bromo-5-chloropyridine-3-carbonitrile

Cat. No. B572026
M. Wt: 217.45
InChI Key: OFSKXYROHCSOBC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyridine-3-carbonitrile is a useful research chemical . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .


Synthesis Analysis

The synthesis of 2-Bromo-5-chloropyridine-3-carbonitrile can be achieved through different routes. One method involves the reaction of 2,6-dibromopyridine-3-carbaldehyde with sodium cyanide and chloramine-T in the presence of sodium methoxide. Another method involves the reaction of 2-chloronicotinonitrile with phosphorus pentachloride followed by hydrolysis .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-chloropyridine-3-carbonitrile is C6H2BrClN2 . The molecular weight is 217.45 .


Chemical Reactions Analysis

2-Bromo-5-chloropyridine-3-carbonitrile may be used in the preparation of various compounds. For instance, it can be used to prepare amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .


Physical And Chemical Properties Analysis

2-Bromo-5-chloropyridine-3-carbonitrile is a solid substance . Its melting point is between 135-140 °C . The molecular weight of the compound is 217.45 .

Scientific Research Applications

Computational Analysis and Molecular Structure

  • Computational calculations have been used to understand the molecular structure and energy profiles of similar compounds, utilizing methods like DFT/B3LYP. These studies involve analyzing molecular electrostatic potential (MEP), frontier molecular orbital (FMO) energies, and various intra- and intermolecular interactions to predict reactivity and biological significance. For instance, one study provided a speculative assessment of a closely related molecule, indicating its potential in ligand-protein interactions and biological applications (Arulaabaranam et al., 2021).

Synthesis and Structural Analysis

  • The synthesis and structural characterization of pyridine derivatives have been explored through various methods, including X-ray crystallography and spectroscopic techniques. These studies aim to understand the structural features and potential applications of these compounds in materials science and pharmaceutical development. For example, the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provided insights into its structural and optical properties (Jukić et al., 2010).

Antibacterial Activity

  • Research into novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has demonstrated significant antimicrobial activity against a range of bacterial strains. These studies highlight the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Catalysis and Organic Synthesis

  • The application of 2-Bromo-5-chloropyridine-3-carbonitrile in organic synthesis, particularly in catalyzed reactions such as selective amination, has been documented. These reactions are critical for constructing complex organic molecules with potential applications in drug development and materials science. For example, the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex has been reported (Ji et al., 2003).

Safety And Hazards

2-Bromo-5-chloropyridine-3-carbonitrile is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSKXYROHCSOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857691
Record name 2-Bromo-5-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloropyridine-3-carbonitrile

CAS RN

1256823-81-0
Record name 2-Bromo-5-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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